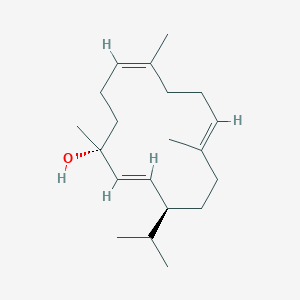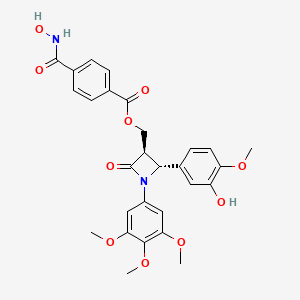
Tris(dibenzylideneacetonyl)bis-palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(dibenzylideneacetonyl)bis-palladium: is a widely used organopalladium compound, known for its role as a catalyst in various organic reactions. It is a complex of palladium(0) with dibenzylideneacetone ligands, and it appears as a dark purple to black solid . This compound is particularly significant in the field of synthetic chemistry due to its ability to facilitate a range of coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(dibenzylideneacetonyl)bis-palladium is typically synthesized by reacting palladium salts with dibenzylideneacetone ligands . The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the product is purified through filtration and washing with solvents like acetone and ethanol .
Industrial Production Methods: In an industrial setting, the synthesis involves heating a mixture of palladium chloride and dibenzylideneacetone in ethanol, followed by cooling and filtration to obtain the product . The process is optimized to achieve high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Tris(dibenzylideneacetonyl)bis-palladium undergoes various types of reactions, primarily serving as a catalyst in:
Coupling Reactions: Such as Suzuki, Kumada, Negishi, and Buchwald-Hartwig couplings
Arylation and Amination: Including arylation of ketones and Buchwald-Hartwig amination of aryl halides
Fluorination and Carbonylation: Fluorination of allylic chlorides and carbonylation of 1,1-dichloro-1-alkenes.
Common Reagents and Conditions: The compound is used with various reagents like aryl halides, boronic acids, and phosphines under conditions that often involve solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .
Major Products: The major products formed from these reactions include biaryl compounds, aryl amines, and fluorinated organic molecules .
Scientific Research Applications
Chemistry: Tris(dibenzylideneacetonyl)bis-palladium is extensively used in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds . It is a key catalyst in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, it is used to synthesize bioactive compounds and drug intermediates . Its role in facilitating the formation of complex molecular structures makes it valuable in medicinal chemistry .
Industry: Industrially, it is employed in the production of semiconducting polymers and materials for electronic devices . It is also used in the synthesis of polymer bulk-heterojunction solar cells .
Mechanism of Action
Catalytic Mechanism: Tris(dibenzylideneacetonyl)bis-palladium acts as a source of soluble palladium(0), which participates in oxidative addition, transmetalation, and reductive elimination steps in catalytic cycles . These steps are crucial for the formation of new chemical bonds in coupling reactions .
Molecular Targets and Pathways: The compound interacts with various organic substrates, facilitating their transformation into desired products through palladium-catalyzed pathways . The presence of dibenzylideneacetone ligands stabilizes the palladium center, enhancing its reactivity .
Comparison with Similar Compounds
- Bis(triphenylphosphine)palladium(II) chloride
- Palladium(II) acetate
- Tetrakis(triphenylphosphine)palladium(0)
Uniqueness: Tris(dibenzylideneacetonyl)bis-palladium is unique due to its high stability and solubility in organic solvents, making it an efficient catalyst for a wide range of reactions . Its ability to facilitate multiple types of coupling reactions distinguishes it from other palladium catalysts .
Properties
Molecular Formula |
C17H14OPd2 |
|---|---|
Molecular Weight |
447.1 g/mol |
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium |
InChI |
InChI=1S/C17H14O.2Pd/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h1-14H;;/b13-11+,14-12+;; |
InChI Key |
IBXMKLPFLZYRQZ-VCHVFRDLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)




![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;hydroiodide](/img/structure/B12394357.png)


